S,S-Di-tert-butyl propanebis(thioate)
Overview
Description
S,S-Di-tert-butyl propanebis(thioate): is a chemical compound with the molecular formula C11H20O2S2 and a molecular weight of 248.40 g/mol . It is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S,S-Di-tert-butyl propanebis(thioate) typically involves the reaction of tert-butyl thiol with a suitable propanebis(thioate) precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of S,S-Di-tert-butyl propanebis(thioate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: S,S-Di-tert-butyl propanebis(thioate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, S,S-Di-tert-butyl propanebis(thioate) is used as a reagent in various organic synthesis reactions. It is valued for its ability to introduce sulfur-containing functional groups into molecules .
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: In medicine, S,S-Di-tert-butyl propanebis(thioate) is explored for its potential therapeutic properties. It is used in the development of new drugs and treatments .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of S,S-Di-tert-butyl propanebis(thioate) involves its interaction with molecular targets and pathways in biological systems. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with sulfur-containing amino acids . This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
- S,S-Di-tert-butyl ethane-1,2-bis(thioate)
- S,S-Di-tert-butyl butane-1,4-bis(thioate)
- S,S-Di-tert-butyl pentane-1,5-bis(thioate)
Comparison: S,S-Di-tert-butyl propanebis(thioate) is unique due to its specific structural configuration and the presence of two tert-butyl groups. This configuration imparts distinct chemical and physical properties compared to similar compounds. For example, the presence of tert-butyl groups can enhance the compound’s stability and reactivity in certain reactions .
Properties
IUPAC Name |
1-S,3-S-ditert-butyl propanebis(thioate) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2S2/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORGTDIEGRRNNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC(=O)CC(=O)SC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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